molecular formula C11H15NO2 B1295949 Ethyl phenethylcarbamate CAS No. 6970-83-8

Ethyl phenethylcarbamate

Cat. No. B1295949
CAS RN: 6970-83-8
M. Wt: 193.24 g/mol
InChI Key: WXDDBYFBIIAYSM-UHFFFAOYSA-N
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Description

Ethyl phenethylcarbamate is a compound that has been the focus of various studies due to its potential applications in medical and industrial fields. The compound is derived from a bacterial metabolite and has been synthesized in various forms for different purposes. For instance, it has been used as a basis for creating a library of compounds to inhibit biofilm formation of Methicillin Resistant Staphylococcus aureus (MRSA) , and as a part of a series of compounds with antineoplastic properties .

Synthesis Analysis

The synthesis of ethyl phenethylcarbamate derivatives has been extensively studied. A library of 45 compounds based on ethyl N-(2-phenethyl) carbamate was synthesized for the purpose of screening against MRSA biofilms . Another study expanded this library to 88 members, further evaluating their biofilm inhibition capabilities . Additionally, the synthesis of ring-substituted ethyl [bis(1-aziridinyl)phosphinyl]-carbamates has been reported, with some compounds showing significant tumor inhibitory activities .

Molecular Structure Analysis

The molecular structure of ethyl phenethylcarbamate and its derivatives plays a crucial role in their biological activity. While the specific molecular structure analysis of ethyl phenethylcarbamate is not detailed in the provided papers, the structure-activity relationship is implied through the synthesis of various analogues and their subsequent biological evaluation .

Chemical Reactions Analysis

Ethyl phenethylcarbamate derivatives undergo various chemical reactions, particularly in the context of their biological activity. For example, the synthesized compounds were screened for their ability to inhibit bacterial biofilm formation, which is a chemical interaction between the compound and the bacterial cells . The thermal degradation of related carbamates has also been studied, providing insight into the stability and decomposition pathways of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl phenethylcarbamate derivatives are essential for their function and application. The thermal degradation studies of related carbamates, such as ethylene bis(N-phenylcarbamate) and ethyl Nmethylcarbamate, reveal the conditions under which these compounds decompose and the products formed during this process . These properties are important for understanding the stability and safety of these compounds in various applications.

Scientific Research Applications

Carcinogenicity in Alcoholic Beverages

  • Research on Carcinogenicity : A study by Baan et al. (2007) discussed the carcinogenicity of alcoholic beverages, including ethyl carbamate as a contaminant in fermented foods and beverages. This highlights the potential health risks associated with its presence in consumables.

Thermal Decomposition

  • Thermal Decomposition Studies : The thermal decomposition of ethyl N,N-dimethylcarbamate, which may relate to ethyl phenethylcarbamate, was explored in a study by Daly, Heweston, and Ziolkowski (1973). They examined the molecular reactions and rate constants, providing insights into the compound's stability under heat.

Bacterial Biofilm Inhibition

  • Inhibition of Bacterial Biofilms : Rogers et al. (2010) discovered a new class of molecules, based on ethyl N-(2-phenethyl) carbamate, capable of inhibiting the formation of S. aureus biofilms with low micromolar IC(50) values. This suggests potential applications in combating bacterial infections (Rogers et al., 2010).

Chromatographic Separations

  • Use in Chromatographic Techniques : The use of phenethylcarbamate substituted cyclodextrin bonded phases, including ethyl phenethylcarbamate, in chromatographic enantiomer separations was evaluated by Hilton et al. (1993). This research underscores its utility in analytical chemistry for substance separation.

Pyrolysis Studies

  • Pyrolysis Research : Beachell and Son (1964) studied the pyrolysis of ethylene bis(N-phenylcarbamate) to understand the degradation of polyurethanes. This research provides insights into the stability and degradation products of related carbamate compounds (Beachell & Son, 1964).

Ethyl Carbamate in Chinese Yellow Rice Wine

  • Detection in Beverages : A study by Fu et al. (2010) focused on the determination of ethyl carbamate in Chinese yellow rice wine using high-performance liquid chromatography. This highlights the importance of monitoring ethyl carbamate levels in food and beverages.

Entropy Effects on Pyrolysis

  • Entropy and Pyrolysis : The effects of entropy on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate were investigated by Kim et al. (2007), providing a theoretical perspective on the compound's decomposition.

Anticancer Activity

  • Cancer Research : Wheeler et al. (1982) reported on the anticancer activity of a carbamate derivative (NSC 181928) against several experimental neoplasms, illustrating the potential of carbamate compounds in cancer research (Wheeler et al., 1982).

Ethylene and Plant Tolerance

  • Plant Tolerance Studies : Gautam et al. (2022) explored how exogenously-sourced ethylene affects plant tolerance to heat stress, suggesting potential agricultural applications (Gautam et al., 2022).

Biosensor Applications

  • Biosensor Development : Peña-Bahamonde et al. (2018) discussed how graphene, modified with compounds including carbodiimide and N-hydroxysuccinimide, is used in biosensor technologies. This hints at the role carbamate compounds might play in enhancing biosensor functionalities (Peña-Bahamonde et al., 2018).

Ethyl Carbamate Toxicity

  • Toxicity and Food Safety : Gowd et al. (2018) reviewed the formation, metabolism, and toxic effects of ethyl carbamate in food products, emphasizing the importance of monitoring and mitigating its presence in food for safety reasons (Gowd et al., 2018).

Mechanistic Studies

  • Kinetics and Mechanisms : Research by Chuchani et al. (2001) on the elimination kinetics of ethyl N,N-dimethylcarbamates provided insights into the mechanisms and kinetics of reactions involving carbamate compounds.

Medical Sterilization

  • Medical Device Sterilization : Mendes et al. (2007) reviewed the use of ethylene oxide, related to ethyl carbamates, in the sterilization of medical devices, indicating its significance in healthcare (Mendes et al., 2007).

Safety And Hazards

Ethyl phenethylcarbamate is associated with several hazard statements including H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

ethyl N-(2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDDBYFBIIAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289652
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenethylcarbamate

CAS RN

6970-83-8
Record name 6970-83-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(2-phenylethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of phenethylamine (60.5 g, 0.5 mol) and Na2CO3 (63.6 g, 0.6 mol) in EtOAc/H 0 (800 mL, 4:1) was added ethyl chloroformate, dropwise, (65.1 g, 0.6 mol) at 0° C. during a period of 1 h. The mixture was warmed to RT and stirred for an additional 1 h. The organic phase was separated and the aqueous layer was extracted with EtOAc. The combined organic phases were washed with H2O and brine, dried (Na2SO4), concentrated in vacuo and purified by flash chromatography to afford ethyl phenethylcarbamate (90.2 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 4.73 (brs, 1H), 4.14-4.08 (q, J=6.8 Hz, 2H), 3.44-3.43 (m, 2H), 2.83-2.79 (t, J=6.8 Hz, 2H), 1.26-1.21 (t, J=6.8 Hz, 3H).
Quantity
60.5 g
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reactant
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63.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MR Kulkarni, NP Lad, VM Khedkar… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… The crude was purified by silica gel column chromatography using 0% to 30% ethyl acetate in n-hexane to get ethyl phenethylcarbamate 2.29 (7.51 g, 94.22%) as a colorless oil. …
Number of citations: 1 onlinelibrary.wiley.com
R Zhang, J Liu, S Bo, G Deng, C Peng, X Liu… - Colloid and Polymer …, 2012 - Springer
… PVP ((E)-2-((4-(2-(1-(3,5-bis(trifluoromethyl)benzyl)-4-cyano-5-(dicyanomethylene)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)vinyl)phenyl)(methyl)amino)ethyl phenethylcarbamate) with good …
Number of citations: 7 link.springer.com
CJ Qiao, HI Ali, KH Ahn, S Kolluru, DA Kendall… - European journal of …, 2016 - Elsevier
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569, 1) is a prototypical allosteric modulator for the cannabinoid CB1 receptor. Based on this indole-2…
Number of citations: 26 www.sciencedirect.com
Y Murai, K Masuda, Y Ogasawara… - European Journal of …, 2013 - Wiley Online Library
2‐Phenylethylamine is well known as a substructure of many biologically active compounds, and the synthesis of its photoreactive derivatives to allow the analysis of biological …
SM Gromek, JA deMayo, AT Maxwell, AM West… - Bioorganic & medicinal …, 2016 - Elsevier
Santacruzamate A (SCA) is a natural product isolated from a Panamanian marine cyanobacterium, previously reported to have potent and selective histone deacetylase (HDAC) activity. …
Number of citations: 23 www.sciencedirect.com
G Kurtay, J Lusseau, F Robert - Synlett, 2023 - thieme-connect.com
This study presents a facile method for synthesizing urethanes through the photocatalyzed oxidative decarboxylation of oxamic acids. The process involves the formation of an …
Number of citations: 3 www.thieme-connect.com
SZ Janicki - 1998 - search.proquest.com
Chapter I describes the methodology for the construction of hyperbranched carbohydrate polymers. Multilevel selectivity in activation of carbamates to isocyanates with chlorosilanes …
Number of citations: 2 search.proquest.com
境崇行, サカイタカユキ - 2021 - gifu-pu.repo.nii.ac.jp
代謝リプログラミングは, がんの新たな特徴と考えられており, 抗がん剤開発のための腫瘍選択的な標的として注目されている. 最近の研究では, 様々ながん細胞において, 酸化的リン酸化 (OXPHOS) …
Number of citations: 4 gifu-pu.repo.nii.ac.jp

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